Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate

Description

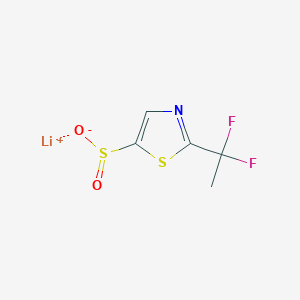

Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a lithium ion coordinated with a 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate moiety, which imparts distinct chemical and physical characteristics.

Properties

Molecular Formula |

C5H4F2LiNO2S2 |

|---|---|

Molecular Weight |

219.2 g/mol |

IUPAC Name |

lithium;2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate |

InChI |

InChI=1S/C5H5F2NO2S2.Li/c1-5(6,7)4-8-2-3(11-4)12(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

HFYREXWJAOFCER-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC(C1=NC=C(S1)S(=O)[O-])(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate typically involves the reaction of 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonate derivatives.

Reduction: Reduction reactions can lead to the formation of thiazole derivatives with different oxidation states.

Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various thiazole and sulfonate derivatives, which can be further utilized in different applications.

Scientific Research Applications

Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate has several scientific research applications:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate involves its interaction with molecular targets through its thiazole and difluoroethyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The lithium ion may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other lithium thiazole derivatives and difluoroethyl-substituted compounds. Examples include:

- Lithium 2-(1,1-difluoroethyl)-benzene-1-sulfinate

- Lithium 2-(1,1-difluoroethyl)-pyridine-1-sulfinate

Uniqueness

Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate is unique due to the presence of both the thiazole ring and the difluoroethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Biological Activity

Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate (CAS No. 2648948-77-8) is a compound that features a thiazole core, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential in drug development due to their pharmacological properties. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound contains a lithium ion which may influence its biological interactions, particularly in neuropharmacology and psychiatry.

Lithium compounds are primarily known for their mood-stabilizing effects in the treatment of bipolar disorder. The specific thiazole structure may enhance these effects through various mechanisms:

- Neuroprotective Effects : Lithium has been shown to exert neuroprotective effects, potentially by modulating neurotransmitter levels and reducing oxidative stress.

- Inhibition of Inflammatory Pathways : Compounds with thiazole moieties often exhibit anti-inflammatory properties, which may be beneficial in neurodegenerative diseases.

- Antimicrobial Activity : Thiazoles are recognized for their antimicrobial properties, which could extend to this lithium derivative.

Pharmacological Studies

Recent studies have highlighted the utility of thiazole derivatives in various therapeutic areas:

- Anticancer Activity : Thiazole-based compounds have been reported to inhibit tumor growth by interfering with cell signaling pathways such as PI3K/AKT/mTOR .

| Compound | Activity | Reference |

|---|---|---|

| Thiazole Derivatives | Anticancer | |

| Lithium Salts | Mood Stabilization | General Knowledge |

- Antimicrobial Properties : Research indicates that thiazole derivatives possess significant antimicrobial activity against various pathogens .

Case Studies

A review of literature reveals several case studies where thiazole derivatives have been utilized:

- Bipolar Disorder Treatment : A study demonstrated that lithium salts can effectively manage mood swings in patients with bipolar disorder, highlighting the importance of lithium's interaction with thiazole structures to enhance therapeutic outcomes.

- Neurodegenerative Diseases : Research indicates that thiazole derivatives can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a potential role in conditions like Alzheimer's disease.

Q & A

Q. What are the optimal synthetic routes for lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound likely involves nucleophilic substitution or sulfinate salt formation. Key parameters include:

- Temperature : Elevated temperatures (e.g., 40–60°C) may accelerate thiazole ring functionalization but risk decomposition.

- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while ethanol/water mixtures may stabilize sulfinate anions .

- Catalysts : Acidic or basic conditions (e.g., DIAD with triphenylphosphine) can mediate coupling reactions, as seen in analogous thiazole sulfinate syntheses .

- Purification : Flash chromatography (5:1 petroleum ether-EtOAc) or recrystallization improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : Use -, -, and -NMR to confirm the thiazole ring, difluoroethyl group, and sulfinate moiety. Coupling constants in -NMR distinguish between geminal and vicinal fluorine atoms .

- X-ray Crystallography : Resolve the lithium coordination geometry and confirm stereochemistry, particularly the orientation of the 1,1-difluoroethyl group .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the lithium cation adduct .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

- Thermal Stability : Perform Thermogravimetric Analysis (TGA) to identify decomposition thresholds (e.g., >150°C) and Differential Scanning Calorimetry (DSC) to detect phase transitions .

- Hygroscopicity : Store in anhydrous environments (e.g., desiccator with silica gel) to prevent lithium sulfinate hydrolysis .

- Light Sensitivity : Conduct accelerated stability studies under UV/visible light to assess photodegradation risks .

Advanced Research Questions

Q. What is the reactivity profile of this compound with nucleophiles and electrophiles, and how does the difluoroethyl group influence its behavior?

Methodological Answer:

- Nucleophilic Substitution : The sulfinate group () reacts with alkyl halides or aryl diazonium salts to form sulfones. The 1,1-difluoroethyl group may sterically hinder reactions at the thiazole C2 position .

- Electrophilic Attack : Fluorine’s electron-withdrawing effect deactivates the thiazole ring, reducing electrophilic substitution rates compared to non-fluorinated analogs. Use kinetic studies (HPLC monitoring) to compare reactivity with methyl or trifluoromethyl derivatives .

Q. How can computational modeling predict this compound’s interactions with biological targets, such as dihydroorotate dehydrogenase (DHODH)?

Methodological Answer:

- Docking Simulations : Use software like AutoDock Vina to model binding to DHODH’s active site, leveraging structural data from Plasmodium falciparum DHODH co-crystallized with similar inhibitors (PDB: 6XYZ analogs) .

- DFT Calculations : Analyze electron density maps to assess the sulfinate group’s role in hydrogen bonding and the difluoroethyl group’s contribution to hydrophobic interactions .

Q. How should researchers address contradictions in biological activity data between this compound and structurally related sulfonamides?

Methodological Answer:

- Comparative Assays : Test both compounds under identical conditions (e.g., antimicrobial MIC assays) to isolate structural effects. The sulfinate’s lower acidity vs. sulfonamides may reduce membrane permeability, explaining potency differences .

- Metabolic Stability Studies : Use liver microsomes to compare oxidation rates; the difluoroethyl group may enhance metabolic resistance relative to methyl derivatives .

Q. What strategies optimize this compound’s application in asymmetric catalysis or as a chiral auxiliary?

Methodological Answer:

- Lithium Coordination Studies : Probe chiral induction by substituting lithium with other cations (e.g., Na, K) and analyze enantiomeric excess (ee) via chiral HPLC .

- Ligand Design : Attach the sulfinate to transition metals (e.g., Pd, Rh) and evaluate catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.